molecular formula C21H18N2O5S B2562796 3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921566-24-7

3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2562796
CAS No.: 921566-24-7
M. Wt: 410.44
InChI Key: KXPKHRAMKOAQRY-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a sophisticated small molecule research compound designed for investigative oncology and drug discovery. This benzamide derivative is built around a privileged medicinal chemistry scaffold, incorporating both a benzofuran and a 1,3-thiazole ring system, structural motifs widely recognized for their significant biological potential . The specific substitution pattern with multiple methoxy groups is a key feature often explored in the design of kinase inhibitors, suggesting this compound may interact with critical cellular signaling pathways . Its core structure is analogous to that of novel compounds investigated as dual-target inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are well-validated targets in cancer therapy for various malignancies, including breast and lung cancers . The presence of the 1,3-thiazole ring is of particular note, as this heterocycle is a established pharmacophore found in more than 18 FDA-approved drugs and is frequently employed in medicinal chemistry to develop molecules with anticancer properties . Researchers can utilize this compound as a key chemical tool to probe the mechanisms of tumor growth and angiogenesis or as a lead structure for the development of novel targeted therapies. Its well-defined molecular architecture allows for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is provided for research applications in oncology and chemical biology. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-25-15-8-7-13(10-18(15)27-3)20(24)23-21-22-14(11-29-21)17-9-12-5-4-6-16(26-2)19(12)28-17/h4-11H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPKHRAMKOAQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . Additionally, the compound may modulate inflammatory pathways, providing anti-inflammatory benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents and their pharmacological implications:

Compound Core Structure Substituents Biological Relevance Reference
3,4-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (Target) Benzamide + Thiazole + Benzofuran 3,4-Dimethoxybenzamide; 7-methoxybenzofuran Hypothesized kinase inhibition due to methoxy groups and aromatic stacking
4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Benzamide + Thiazole + Benzofuran 4-Ethoxybenzamide; 7-methoxybenzofuran Reduced polarity vs. target compound; potential altered pharmacokinetics
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxybenzofuran-2-yl)thiazol-2-yl]benzamide Benzamide + Thiazole + Benzofuran Sulfonamide group; bis(2-methoxyethyl) substitution Enhanced solubility and potential protease inhibition via sulfonamide interactions
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Benzamide + Thiazole 2-Phenoxybenzamide; 4-methylphenyl Reported 129.23% efficacy in growth modulation assays, suggesting strong bioactivity
3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide Benzamide + Benzothiazole Benzothiazole core; 3,4-dimethoxybenzamide Potential use in photodynamic therapy due to benzothiazole’s fluorescence properties

Physicochemical Properties

  • Molecular Weight & Polarity :
    • Target compound: Estimated molecular weight ~394–420 g/mol (based on ’s analog, C21H18N2O4S).
    • 4-Ethoxy variant : Higher lipophilicity (logP ~3.5) due to ethoxy vs. methoxy groups .
  • Solubility : Methoxy groups enhance water solubility compared to alkyl or aryl substitutions .

Key Research Findings

Substituent Impact : Methoxy groups in the benzamide moiety improve solubility and target binding, while benzofuran enhances aromatic interactions .

Thiazole vs. Benzothiazole : Thiazole derivatives show broader enzyme inhibition, whereas benzothiazoles are prioritized for optical applications .

Synthetic Flexibility : Modular synthesis allows rapid generation of analogs with tailored bioactivities (e.g., sulfonamide for solubility, ethoxy for membrane permeability) .

Biological Activity

3,4-Dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential biological activity, particularly in the fields of cancer research and pharmacology. This article examines its biological properties, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core substituted with methoxy groups and a thiazole ring. Its IUPAC name is this compound, and it has the following molecular structure:

PropertyDescription
Molecular FormulaC21H18N2O5S
Molecular Weight398.44 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known for its role in various biological processes, including enzyme inhibition and modulation of signaling pathways. Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A5490.04
MCF70.06
HCT1160.08

These values indicate that the compound is comparable to established chemotherapeutic agents such as doxorubicin.

Mechanistic Studies

The mechanism behind its anticancer activity involves:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other thiazole-containing benzamides:

Compound NameIC50 (µM)Mechanism of Action
2,3-Dimethoxy-N-[4-(1,3-thiazol-2-yl)phenyl]benzamide0.05Similar apoptosis induction
2-Methoxy-N-[4-(benzofuran-2-yl)phenyl]benzamide0.07Inhibition of proliferation via different pathways

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • In Vitro Studies : A study published in MDPI demonstrated that derivatives of thiazole exhibited significant antiproliferative activity against various cancer cell lines. The presence of methoxy groups was crucial for enhancing cytotoxicity .
  • SAR Analysis : Structure–activity relationship (SAR) studies indicated that modifications on the benzene ring significantly affect the anticancer activity of thiazole derivatives .
  • Toxicity Assessments : Toxicological evaluations have shown that while the compound exhibits potent anticancer effects, it also requires careful dosing to mitigate potential side effects in vivo.

Q & A

Q. Q: What are the standard synthetic routes for preparing 3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?

A: The compound’s synthesis typically involves coupling a benzamide derivative with a thiazole-containing intermediate. A validated method includes:

  • Amide bond formation : Reacting 4-(7-methoxybenzofuran-2-yl)-1,3-thiazol-2-amine with 3,4-dimethoxybenzoyl chloride in pyridine under reflux, followed by purification via chromatography .
  • Optimization : Adjusting stoichiometry (equimolar ratios), solvent choice (pyridine for nucleophilic acylation), and reaction time (overnight stirring at room temperature ensures completion, monitored by TLC) .
  • Critical factors : Excess acyl chloride may require quenching with NaHCO₃ to prevent side reactions .

Structural Confirmation and Crystallography

Q. Q: Which spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

A:

  • X-ray crystallography : Resolves the planar arrangement of the benzofuran-thiazole core and intermolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing dimers) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy groups (~δ 3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
    • HRMS : Validates molecular weight (e.g., m/z ~451.12 for C₂₂H₁₉N₂O₅S⁺) .

Initial Biological Screening

Q. Q: What preliminary biological assays are recommended to evaluate its bioactivity?

A:

  • Enzyme inhibition : Screen against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using NADH oxidation assays .
  • Antimicrobial testing : Assess minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Mechanistic Studies

Q. Q: How can researchers investigate the compound’s mechanism of action at the molecular level?

A:

  • Molecular docking : Simulate binding to PFOR’s active site (PDB: 1PFO) to identify key interactions (e.g., hydrogen bonding with Arg114 or hydrophobic contacts with the benzofuran ring) .
  • Enzyme kinetics : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
  • Metabolomic profiling : LC-MS/MS to track metabolic disruptions in treated microbial cultures (e.g., altered TCA cycle intermediates) .

Data Contradictions in Bioactivity

Q. Q: How should discrepancies between in vitro and in vivo activity be addressed?

A:

  • Solubility/pharmacokinetics : Use HPLC to measure logP (predict >3.5 for this lipophilic compound) and modify substituents (e.g., replace methoxy with hydroxyl groups) to enhance aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes to identify degradation pathways (e.g., CYP450-mediated demethylation) .
  • Formulation : Test nanoemulsions or cyclodextrin complexes to improve bioavailability in animal models .

Structure-Activity Relationship (SAR) Optimization

Q. Q: Which structural modifications could enhance potency or reduce toxicity?

A:

  • Benzofuran ring : Introduce electron-withdrawing groups (e.g., Cl at C5) to strengthen π-stacking with enzyme pockets .
  • Thiazole moiety : Replace sulfur with selenium to probe redox-mediated mechanisms .
  • Methoxy groups : Replace with trifluoromethoxy to resist metabolic demethylation while maintaining steric bulk .

Analytical Method Development

Q. Q: What advanced chromatographic techniques ensure purity and stability during storage?

A:

  • UHPLC-PDA : Use a C18 column (e.g., Waters Acquity) with gradient elution (ACN/H₂O + 0.1% formic acid) to resolve degradation products (e.g., hydrolyzed amide bonds) .
  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to validate stability-indicating methods .

Computational Modeling for Design

Q. Q: How can DFT calculations guide the design of derivatives?

A:

  • Electrostatic potential maps : Identify regions of high electron density (e.g., methoxy groups) for targeted hydrogen bonding .
  • ADMET prediction : Use SwissADME to optimize bioavailability (e.g., reduce rotatable bonds <8) and avoid P-glycoprotein efflux .

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